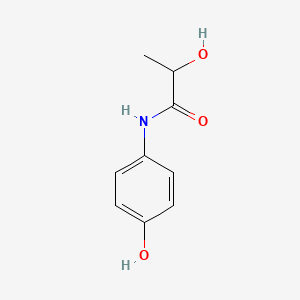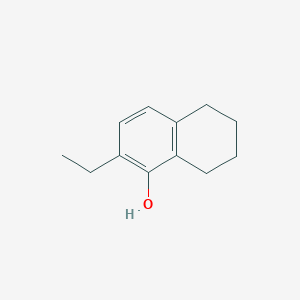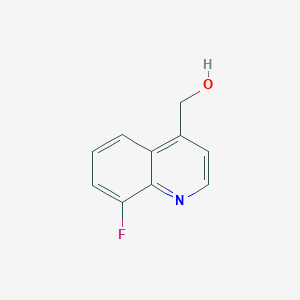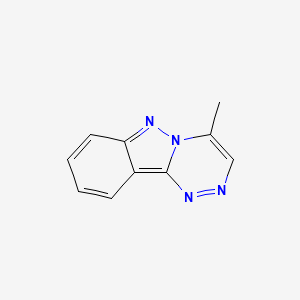
2-Hydroxy-N-(4-hydroxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(4-hydroxyphenyl)propanamide can be achieved through various methods. One common approach involves the reaction of 4-aminophenol with propionic anhydride under controlled conditions. The reaction typically proceeds as follows:
Reactants: 4-aminophenol and propionic anhydride.
Solvent: An appropriate solvent such as methanol or ethanol.
Catalyst: A catalyst like sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Temperature: The reaction is typically carried out at a temperature range of 50-70°C.
Reaction Time: The reaction is allowed to proceed for several hours, usually 4-6 hours.
The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-(4-hydroxyphenyl)propanamide has several scientific research applications, including:
Wirkmechanismus
As an impurity of acetaminophen, it may exhibit similar interactions with enzymes involved in drug metabolism and detoxification . Further research is needed to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-N-(4-hydroxyphenyl)propanamide can be compared with other similar compounds, such as:
4-Aminophenol: A precursor in the synthesis of acetaminophen and related compounds.
Acetaminophen: A widely used analgesic and antipyretic drug.
4-Nitrophenol: An impurity in acetaminophen synthesis and a compound with distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structure and its role as an impurity in acetaminophen. Its presence in pharmaceutical formulations necessitates careful monitoring and control to ensure drug safety and efficacy .
Eigenschaften
CAS-Nummer |
98996-33-9 |
|---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-hydroxy-N-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H11NO3/c1-6(11)9(13)10-7-2-4-8(12)5-3-7/h2-6,11-12H,1H3,(H,10,13) |
InChI-Schlüssel |
RUNMMFPTJXETSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B11910422.png)




![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910458.png)






